rac ジデメチルシタロプラム-d6 塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

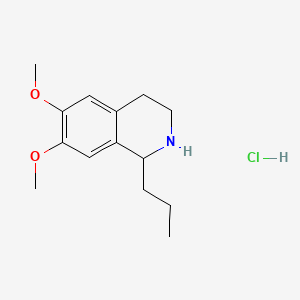

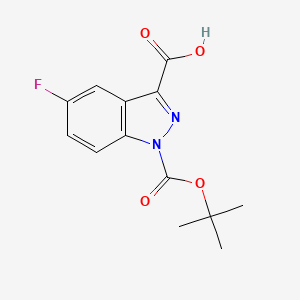

rac Didemethyl Citalopram-d6 Hydrochloride: is a deuterium-labeled metabolite of Citalopram. Citalopram is a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression. The deuterium labeling in rac Didemethyl Citalopram-d6 Hydrochloride makes it particularly useful in research applications, especially in studies involving metabolic pathways and pharmacokinetics .

科学的研究の応用

rac Didemethyl Citalopram-d6 Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for studying metabolic pathways and drug interactions.

Biology: Employed in studies involving gene expression patterns in circulating lymphocytes.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Citalopram in the body.

Industry: Applied in the development of new antidepressant drugs and in quality control processes

作用機序

Target of Action

The primary target of rac Didemethyl Citalopram-d6 Hydrochloride is the 5-hydroxytryptamine transporter (serotonin) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.

Mode of Action

rac Didemethyl Citalopram-d6 Hydrochloride, a deuterium-labeled metabolite of Citalopram, acts as a potent and selective serotonin reuptake inhibitor . Additional studies indicate that Citalopram may be a weak, allosteric modulator of serotonin .

Result of Action

The inhibition of serotonin reuptake leads to an increase in serotonin concentration at the synaptic cleft, which can result in a variety of effects. For instance, in zebrafish, Citalopram is noted to reduce the frequency of NMDA-induced locomotor rhythm involved in swimming behavior .

生化学分析

Biochemical Properties

This interaction inhibits the reuptake of serotonin, leading to an increase in the extracellular concentration of serotonin . This compound may also act as a weak, allosteric modulator of serotonin .

Cellular Effects

In cells, rac Didemethyl Citalopram-d6 Hydrochloride influences function by increasing the extracellular concentration of serotonin . This can impact cell signaling pathways, gene expression, and cellular metabolism . For example, it has been used to study gene expression patterns in circulating lymphocytes .

Molecular Mechanism

At the molecular level, rac Didemethyl Citalopram-d6 Hydrochloride exerts its effects by binding to the serotonin transporter, inhibiting the reuptake of serotonin . This leads to an increase in the extracellular concentration of serotonin, which can influence various cellular processes .

Metabolic Pathways

rac Didemethyl Citalopram-d6 Hydrochloride is involved in the serotonin reuptake pathway

準備方法

The synthesis of rac Didemethyl Citalopram-d6 Hydrochloride involves several steps, starting from the parent compound, Citalopram. The process typically includes:

Deuterium Labeling: Introduction of deuterium atoms into the Citalopram molecule.

Demethylation: Removal of methyl groups from the Citalopram structure.

Hydrochloride Formation: Conversion of the compound into its hydrochloride salt form for stability and solubility.

The specific reaction conditions and industrial production methods are proprietary and may vary between manufacturers .

化学反応の分析

rac Didemethyl Citalopram-d6 Hydrochloride undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized metabolites.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

類似化合物との比較

rac Didemethyl Citalopram-d6 Hydrochloride is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Citalopram: The parent compound, a widely used SSRI.

Escitalopram: An enantiomer of Citalopram with similar pharmacological properties.

Fluoxetine: Another SSRI with a different chemical structure but similar therapeutic effects.

The uniqueness of rac Didemethyl Citalopram-d6 Hydrochloride lies in its application in research due to the deuterium labeling, which provides valuable insights into the metabolic pathways and pharmacokinetics of Citalopram .

特性

IUPAC Name |

1-(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O.ClH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H/i1D2,8D2,9D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPDJHFUISDGTP-FJBJLJJHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])C([2H])([2H])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675834 |

Source

|

| Record name | 1-[3-Amino(~2~H_6_)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189865-88-0 |

Source

|

| Record name | 1-[3-Amino(~2~H_6_)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-O-ethyl 1-O-methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]heptanedioate](/img/structure/B563192.png)

![2-[(3R,6S)-6-[(2R,3aR,4aR,8aS,9aR)-4,4,7,9a-tetramethyl-2,3,3a,4a,5,6,8a,9-octahydrobenzo[f][1]benzofuran-2-yl]-6-methyldioxan-3-yl]propanoic acid](/img/structure/B563195.png)